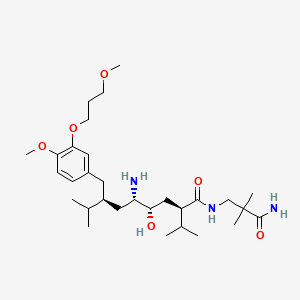

(2R)-Aliskiren (Aliskiren Impurity)

Description

Conceptual Framework of Pharmaceutical Impurity Classification and Significance

Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.comchemass.sipharmastate.academy

Organic Impurities: These can arise from the manufacturing process or during the storage of the drug substance. pharmastate.academyjocpr.com They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jocpr.com Isomeric impurities, such as the (2R)-Aliskiren diastereomer of the active (2S)-Aliskiren, fall under this category. veeprho.compharmaffiliates.com The presence of these unwanted chemicals, even in trace amounts, can potentially impact the safety and effectiveness of the pharmaceutical product. simsonpharma.com

Inorganic Impurities: These are often derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and other residual metals. gmpinsiders.compharmastate.academyjocpr.com

Residual Solvents: These are organic volatile chemicals used or produced in the manufacturing of drug substances or excipients. gmpinsiders.comjocpr.com

The significance of classifying and controlling these impurities is multifaceted. It is crucial for ensuring the safety, quality, and efficacy of the final drug product. globalpharmatek.comijpsjournal.com Impurity profiling helps in understanding the degradation pathways of a drug, which in turn aids in establishing appropriate storage conditions and shelf life. globalpharmatek.com

Regulatory Paradigms and Guidelines for Impurity Control in Pharmaceutical Development

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products. longdom.org The International Council for Harmonisation (ICH) has developed a set of guidelines that are widely adopted globally. ijpsjournal.comich.org

Key ICH guidelines pertaining to impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.org It establishes thresholds for reporting, identification, and qualification of impurities. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with an excipient or the immediate container closure system. gmpinsiders.comeuropa.eueuropa.eu

ICH Q3C(R9): Guideline for Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents in pharmaceuticals. ich.org

ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes permitted daily exposure limits for elemental impurities. chemass.siich.org

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses impurities that have the potential to be genotoxic. chemass.si

These guidelines mandate that any impurity present above a certain threshold must be identified and, in many cases, qualified through toxicological studies to ensure its safety. jocpr.comich.org The acceptance criteria for impurities are based on pharmacopeial standards and known safety data. ich.org

Academic Research Landscape of Pharmaceutical Impurity Profiling

The field of pharmaceutical impurity profiling is an active area of academic and industrial research. researchgate.net Research focuses on developing and validating sensitive and specific analytical methods for the detection, isolation, and characterization of impurities. globalpharmatek.comsimsonpharma.com Common analytical techniques employed include:

High-Performance Liquid Chromatography (HPLC): A primary technique for the separation and quantification of organic impurities. gmpinsiders.comveeprho.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the structural elucidation of unknown or trace-level impurities. veeprho.com

Gas Chromatography (GC): Primarily used for the analysis of residual solvents. gmpinsiders.com

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): Powerful techniques for the definitive structural characterization of isolated impurities. simsonpharma.comresearchgate.net

Forced degradation studies are a key component of impurity profiling research. researchgate.netdntb.gov.ua These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid, and base to accelerate the formation of degradation products. researchgate.net This helps in identifying potential degradation pathways and developing stability-indicating analytical methods. dntb.gov.ua

Properties

Molecular Formula |

C30H53N3O6 |

|---|---|

Molecular Weight |

551.8 g/mol |

IUPAC Name |

(2R,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide |

InChI |

InChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23+,24-,25-/m0/s1 |

InChI Key |

UXOWGYHJODZGMF-NDBXHCKUSA-N |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N |

Synonyms |

CGP 60536 CGP-60536 CGP60536 |

Origin of Product |

United States |

Origin and Formation Mechanisms of 2r Aliskiren

Stereochemical Considerations in Aliskiren (B1664508) Synthesis Pathways

The synthesis of Aliskiren is a significant challenge due to the presence of four stereocenters, necessitating highly stereocontrolled reaction steps to produce the desired single (2S, 4S, 5S, 7S) diastereomer. fda.govacs.org Various synthetic strategies have been developed to address this, often relying on asymmetric catalysis or the use of chiral starting materials. acs.orgnih.gov

Enantioselectivity Challenges in Chiral Drug Synthesis

The synthesis of a complex chiral molecule like Aliskiren requires multiple steps where specific stereochemistry is introduced. Achieving 100% enantioselectivity in these steps is exceptionally difficult. Asymmetric reactions, while powerful, rarely provide the desired enantiomer in perfect excess. For instance, the formal synthesis of Aliskiren has been reported using iridium-catalyzed asymmetric hydrogenation of allylic alcohol fragments. nih.gov While highly effective, these reactions yielded the desired saturated alcohols in 97% and 93% enantiomeric excess (ee), respectively, meaning that 3% and 7% of the undesired enantiomer were also formed at those specific chiral centers. nih.gov These minor enantiomeric impurities, if not removed, can be carried through subsequent steps, ultimately leading to the presence of the final (2R)-Aliskiren enantiomeric impurity in the drug substance.

Mechanistic Pathways for Enantiomeric Impurity Generation During Synthesis

The generation of the (2R)-Aliskiren impurity is a direct result of incomplete stereoselectivity in the key bond-forming reactions that build the molecule's backbone. Several synthetic approaches have been published, each with its own potential pathway for impurity formation.

Asymmetric Hydrogenation: In syntheses employing catalytic asymmetric hydrogenation, the catalyst's inability to be perfectly selective is a primary source of the enantiomeric impurity. nih.govthieme-connect.com A rhodium-catalyzed hydrogenation of an enol acetate, for example, was used to generate key stereogenic centers with excellent diastereoselectivity (99:1), but this still implies the formation of a 1% isomeric impurity. thieme-connect.com

Nitroaldol (Henry) Reaction: One strategy involves a copper-catalyzed asymmetric Henry reaction. thieme-connect.com This key step resulted in three inseparable diastereoisomers, which required further treatment and chromatographic purification to isolate the major diastereoisomer with the correct configuration at all four stereocenters. thieme-connect.com The formation of these other diastereomers highlights the mechanistic challenge of controlling multiple stereocenters in a single reaction.

Ring-Closing Metathesis (RCM): Another advanced route utilizes a challenging RCM reaction to form a nine-membered lactone intermediate. acs.orgnih.gov The stereochemistry of the starting material is crucial; use of the (R)-ester starting material successfully leads to the target lactone, while the diastereomeric (S)-ester fails, leading to different products. acs.org Any impurity in the stereochemistry of the initial chiral building blocks will inevitably lead to the formation of the corresponding stereoisomeric impurity in the final product.

| Synthetic Strategy | Key Reaction | Reported Selectivity | Reference |

| Asymmetric Hydrogenation | Iridium-catalyzed hydrogenation | 93-97% ee | nih.gov |

| Asymmetric Hydrogenation | Rhodium-catalyzed hydrogenation | 99:1 dr | thieme-connect.com |

| Nitroaldol Reaction | Copper-catalyzed Henry reaction | Formation of 3 inseparable diastereoisomers | thieme-connect.com |

| Macrocycle Route | Ring-Closing Metathesis (RCM) | Highly stereocontrolled | acs.orgnih.gov |

Degradation-Related Formation of (2R)-Aliskiren

The formation of impurities can also occur post-synthesis due to the degradation of the active pharmaceutical ingredient (API) under various stress conditions.

Influence of Stressor Conditions on Aliskiren Degradation Pathways

Forced degradation studies on Aliskiren have been conducted according to regulatory guidelines to understand its stability profile. nih.gov These studies exposed Aliskiren to a variety of stress conditions, including acid, base, neutral hydrolysis, oxidation, heat, and photolysis. The studies revealed that Aliskiren is susceptible to degradation, particularly through hydrolysis, leading to cyclization in some cases. nih.gov Six primary degradation products were identified in these solution-state studies. nih.gov However, these studies did not report the formation of the (2R)-Aliskiren enantiomer, suggesting that epimerization at the chiral centers is not a significant degradation pathway under these conditions. nih.gov Similarly, studies on bradykinin (B550075) degradation in the presence of Aliskiren showed no effect, further indicating the stability of Aliskiren itself under those specific biological assay conditions. nih.gov

Identification of Specific Degradation Intermediates Leading to (2R)-Aliskiren

The identified degradation products of Aliskiren primarily result from hydrolysis followed by cyclization. nih.gov There is no published evidence identifying specific degradation intermediates that would lead to the inversion of stereochemistry at any of the four chiral centers to form (2R)-Aliskiren. The degradation pathways appear to involve the molecule's amide and hydroxyl functional groups rather than the carbon centers that define its stereoisomerism. nih.gov

Process-Related Impurity Formation During Aliskiren Manufacturing

Beyond the core chemical reactions, various aspects of the manufacturing process can contribute to the presence of impurities like (2R)-Aliskiren in the final product. Many early synthetic routes for Aliskiren reported intermediates as oily masses, which are difficult to purify on an industrial scale without resorting to column chromatography. google.com This method is often considered slow and not economically feasible for large-scale production. google.com If intermediates containing small amounts of the wrong stereoisomer are not effectively purified, these impurities are carried forward to the final API. google.com

The control of diastereomeric impurities is a critical aspect of the manufacturing process. Processes have been developed to produce Aliskiren hemifumarate with diastereomeric impurity levels below 0.2%. google.com The ability to detect and quantify the (2R)-Aliskiren enantiomer is crucial for quality control. Validated high-performance liquid chromatography (HPLC) methods have been established for this purpose. oup.comnih.gov

| Parameter | Value | Reference |

| Limit of Detection (LOD) for (R)-aliskiren | 0.2 µg/mL | oup.com |

| Limit of Quantification (LOQ) for (R)-aliskiren | 0.6 µg/mL | oup.com |

| Specification Limit for Diastereomeric Impurity | < 0.2% | google.com |

Role of Starting Materials and Reagents in Impurity Introduction

The introduction of the (2R)-Aliskiren impurity is primarily a consequence of factors related to the starting materials and reagents used in the stereoselective synthesis of Aliskiren. The control of stereochemistry, particularly at the C2 position, is a critical aspect of the manufacturing process.

The synthesis of Aliskiren often relies on a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together. One common strategy involves the use of a chiral starting material, often referred to as a "chiral pool" or "chiron" approach, to introduce the desired stereochemistry. For the C2 position, a common precursor is a chiral molecule containing an isopropyl group. nih.gov The stereochemical integrity of this starting material is paramount; any contamination with the opposite enantiomer will directly lead to the formation of the corresponding (2R)-Aliskiren diastereomer in the final product.

Several synthetic routes to Aliskiren have been described, each employing different reagents and strategies to establish the key stereocenters. nih.govnih.govnih.govacs.org The choice of these reagents and the reaction conditions can significantly influence the stereochemical outcome of specific transformations. For instance, some syntheses may involve stereoselective reductions or alkylations to set the stereocenter at C2. nih.gov The diastereoselectivity of these reactions is crucial. If the selectivity is not absolute, a mixture of diastereomers, including the undesired (2R)-isomer, can be formed.

For example, a patent for an improved process for preparing Aliskiren intermediates highlights the formation of impurities during the condensation of key fragments. google.com While not explicitly naming (2R)-Aliskiren, the patent acknowledges that side reactions can lead to impure products that are carried through subsequent steps, ultimately affecting the purity of the final Aliskiren. google.com Another patent application mentions the presence of a diastereomeric impurity in Aliskiren hemifumarate and provides an HPLC method for its detection, indicating that the formation of such impurities is a recognized issue in the manufacturing process. google.com

The table below summarizes key starting materials and reagents used in various Aliskiren syntheses and outlines their potential role in the introduction of the (2R)-Aliskiren impurity.

| Starting Material / Reagent Type | Specific Example(s) | Role in Synthesis & Potential for (2R)-Impurity Formation |

| Chiral Starting Materials | Common "isopropyl chiron" nih.gov | Establishes the initial stereochemistry of the fragment that becomes the C-terminal part of Aliskiren, including the C2 stereocenter. The presence of the corresponding (R)-enantiomer as an impurity in the starting material will directly result in the formation of (2R)-Aliskiren. |

| Stereoselective Reagents | Catalysts for Du Bois aziridination, nih.gov Reagents for nitroaldol reaction | Used to create specific stereocenters during the synthesis. Incomplete stereoselectivity in these reactions can lead to the formation of a mixture of diastereomers, including the (2R)-epimer. |

| Reducing Agents | Sodium tri-tert-butoxyaluminum hydride, Diisobutylaluminium hydride | Employed for the selective reduction of functional groups. The stereochemical outcome of these reductions can be influenced by the substrate and reaction conditions. Poor diastereoselectivity can result in the formation of the undesired stereoisomer. |

| Coupling Reagents | Grignard reagents, Organoboron reagents | Used to connect different fragments of the molecule. The reaction conditions and the nature of the coupling partners can potentially influence the stereochemical integrity of adjacent chiral centers, although direct epimerization at C2 during coupling is less common. |

It is important to note that epimerization at the C2 position under certain reaction conditions, although not extensively documented in the public domain for Aliskiren specifically, remains a theoretical possibility. The use of strong bases or harsh reaction conditions could potentially lead to the loss of stereochemical integrity at this center. Therefore, careful control of reaction parameters is essential throughout the synthesis to minimize the formation of the (2R)-Aliskiren impurity. The purification of the final product to remove this and other impurities is a critical final step in ensuring the quality and safety of the drug substance. google.com

Advanced Analytical Strategies for the Determination of 2r Aliskiren

Methodological Principles of Impurity Isolation and Enrichment for Chiral Compounds

The isolation and enrichment of chiral impurities from the active pharmaceutical ingredient (API) are foundational steps for their characterization. The low concentration of these impurities often necessitates strategies to increase their relative abundance before analysis.

A primary principle is the creation of an enriched sample. This can be achieved by carefully selecting starting materials from various stages of the manufacturing process, such as mother liquors or extracts from stress degradation studies, which are likely to contain higher concentrations of the impurity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to identify the most suitable feedstock with the highest impurity content.

Understanding the chemical stability of the impurity and the API is also crucial. Factors such as solvents, buffers, light, and heat can influence the stability of both the target impurity and the main compound. A thorough understanding of these factors prevents the degradation of the impurity during the isolation process.

Collaboration between analytical and organic chemists can significantly streamline the impurity isolation process. This synergy of expertise can lead to more innovative and efficient workflows for isolating and identifying process-related impurities and degradation products.

For complex mixtures, continuous chromatography techniques, such as N-Rich, offer a method for the on-column enrichment of target compounds. ymcamerica.com This twin-column process facilitates the recycling and accumulation of the desired impurity while depleting other components, resulting in a highly enriched sample for subsequent analysis. ymcamerica.com

Chromatographic Method Development for Enantiomeric Separation of (2R)-Aliskiren

Chromatographic techniques are central to the separation of chiral compounds. The development of robust methods for the enantiomeric separation of (2R)-Aliskiren from the bulk drug is essential for quality control. oup.com

Chiral HPLC is a widely used technique for the separation of enantiomers. oup.comchromedia.org The selection of a suitable chiral stationary phase (CSP) is the most critical factor in developing a successful separation method. For Aliskiren (B1664508), various polysaccharide-based CSPs, such as Chiralpak AD-H, Chiralpak-OD-H, and Chiralpak-IC, have been screened. oup.com

An effective and validated HPLC method for the enantioseparation of Aliskiren has been developed using an immobilized-type Chiralpak IC CSP. oup.comnih.govoup.com This method employs a mobile phase of acetonitrile (B52724) and n-butylamine (100:0.1, v/v) at a flow rate of 1.0 mL/min, with UV detection at 228 nm. oup.comoup.com The use of a basic additive like n-butylamine helps to improve the peak shape and selectivity for the basic Aliskiren molecule. oup.com This method demonstrated a resolution greater than 3.0 between the (S)- and (R)-isomers and was capable of detecting the (R)-isomer at a level of 0.2 µg/mL. oup.comnih.govoup.com

The development of such a method typically involves screening a variety of CSPs and mobile phase compositions. Initial screenings for Aliskiren enantiomers included mobile phases composed of n-hexane, isopropyl alcohol, and ethanol (B145695) in different ratios. oup.com

Table 1: HPLC Method Parameters for Aliskiren Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Chromatographic Column | Chiralpak-IC (250 × 4.6 mm), 5-μm particles |

| Mobile Phase | Acetonitrile:n-butylamine (100:0.1, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 228 nm |

| Injection Volume | 20 µL |

| Diluent | Acetonitrile:Water (9:1, v/v) |

This table summarizes the optimized conditions for the chiral HPLC separation of Aliskiren enantiomers. oup.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC. chromedia.orgselvita.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which has lower viscosity and higher diffusivity than liquid mobile phases. chromedia.org This results in faster separations, reduced analysis times, and lower consumption of organic solvents, aligning with the principles of green chemistry. chromedia.orgselvita.com

The addition of organic modifiers, such as alcohols, to the supercritical CO2 mobile phase extends the applicability of SFC to a wider range of compounds, including polar molecules. researchgate.netsphinxsai.com For chiral separations, a systematic screening of different chiral stationary phases and modifiers is necessary to identify the optimal conditions. chromedia.org A common strategy involves a screening process using a set of standard columns and modifiers to quickly identify a suitable separation method. nih.gov

SFC is particularly advantageous for preparative scale separations due to its efficiency and the ease of removing the mobile phase. selvita.com The technique has demonstrated high success rates, often exceeding 95%, in resolving chiral molecules in pharmaceutical drug discovery programs. nih.gov

Table 2: Common Chiral Stationary Phases and Modifiers in SFC Screening

| Chiral Stationary Phases | Modifiers |

|---|---|

| Chiralpak AD | Methanol (B129727) |

| Chiralcel OD | Isopropanol |

| Chiralpak AS | Ethanol |

This table lists commonly used columns and modifiers in a typical SFC screening strategy for chiral separations. nih.gov

While liquid chromatography techniques are predominant for non-volatile impurities like (2R)-Aliskiren, Gas Chromatography (GC) is a valuable tool for the analysis of volatile impurities that may be present in the drug substance or arise from the manufacturing process. Although specific applications of GC for (2R)-Aliskiren are not detailed in the provided context, GC is a standard technique for impurity profiling in pharmaceuticals.

Spectroscopic and Spectrometric Techniques in Impurity Structure Elucidation

Once an impurity has been isolated and separated, spectroscopic and spectrometric techniques are employed to determine its structure. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pharmaceutical impurities. conicet.gov.arveeprho.com It provides detailed information about the molecular structure, including connectivity, configuration, and stereochemistry. veeprho.com NMR is a non-destructive technique that can be used to analyze small quantities of material. veeprho.com

In cases where impurities cannot be completely isolated, hyphenated techniques like LC-NMR can be employed. conicet.gov.ar This allows for the on-line structural elucidation of components as they are separated by the chromatographic system. However, the amount of structural information that can be obtained may be limited by the time the sample spends in the NMR flow cell. conicet.gov.ar

The process of NMR characterization involves a logical selection of experiments to maximize the relevant information gathered while minimizing the data acquisition time. researchgate.net This is particularly important for unstable or mass-limited samples. researchgate.net

Mass Spectrometry (MS) Approaches for Impurity Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of impurities in pharmaceuticals due to its high sensitivity and specificity. ijrti.org It provides crucial information about the molecular weight and structure of an impurity, which is essential for its identification. ijnrd.org

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap MS, are particularly valuable. They offer exceptional mass accuracy, often below 1 ppm, which allows for the determination of the elemental composition of an impurity. nih.gov This level of precision can help differentiate between compounds with the same nominal mass but different molecular formulas. nih.gov For instance, in the analysis of complex drug substances, even with high mass accuracy, multiple molecular formulae can sometimes be assigned to a single mass. In such cases, analyzing fractions by direct infusion into an FTICR mass spectrometer can resolve isotopic fine structures, aiding in unambiguous formula assignment. nih.gov

Tandem mass spectrometry (MS/MS) is another powerful approach. It involves the fragmentation of a selected precursor ion (the impurity of interest) to generate a unique fragmentation pattern, or "fingerprint." This fragmentation data provides detailed structural information that can be used to definitively identify the impurity. researchgate.net By establishing the mass fragmentation pathway of the parent drug, aliskiren, through techniques like MS/TOF and MSn, the structural characterization of its degradation products and impurities becomes more straightforward. researchgate.net

For quantitative purposes, MS is often coupled with a chromatographic separation technique, as will be discussed in the hyphenated techniques section. This combination allows for the separation of the impurity from the active pharmaceutical ingredient (API) and other components, followed by its highly sensitive detection and quantification by the mass spectrometer. ijnrd.org The use of an appropriate internal standard is crucial for achieving accurate and precise quantification in MS-based methods. nih.gov

Here is a table summarizing the application of MS in aliskiren analysis:

| MS Technique | Application in (2R)-Aliskiren Analysis | Key Advantages |

| High-Resolution MS (HRMS) | Precise mass determination for elemental composition analysis. | High mass accuracy, enabling differentiation of isobaric species. |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | High specificity and structural information. |

| LC-MS/MS | Quantitative analysis of trace-level impurities. | Combines separation with sensitive and specific detection. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Profiling

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are well-established analytical techniques that can be employed in impurity profiling, though they often serve as complementary methods to more specific techniques like mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy is based on the absorption of light in the UV-Vis region of the electromagnetic spectrum by molecules containing chromophores. A UV-Vis spectrum can be used for the quantitative analysis of a substance. ijrti.org For aliskiren, a UV spectrum shows a maximum absorption wavelength (λmax) that can be utilized for its quantification. researchgate.netresearchgate.net A developed and validated UV spectrophotometric method for aliskiren demonstrated linearity in the concentration range of 40 to 100 μg/mL. researchgate.net While UV detection is commonly used in conjunction with liquid chromatography for impurity quantification, its selectivity can be limited. ijnrd.org If an impurity has a similar UV spectrum to the API, it may be difficult to resolve and quantify accurately using UV detection alone. Diode-array detection (DAD) offers an advantage by providing spectral information across a range of wavelengths, which can help in assessing peak purity. ijnrd.org

The following table outlines the roles of IR and UV-Vis spectroscopy in impurity analysis:

| Spectroscopic Technique | Principle | Application in Impurity Profiling | Limitations |

| Infrared (IR) Spectroscopy | Absorption of IR radiation by molecular vibrations. | Identification of functional groups; comparison with reference standards. | Lower sensitivity for trace impurities. |

| UV-Visible (UV-Vis) Spectroscopy | Absorption of UV-Vis light by chromophores. | Quantitative analysis; often used as a detector for HPLC. | Limited selectivity if impurity and API have similar spectra. |

Hyphenated Techniques for Comprehensive Impurity Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are the cornerstone of modern pharmaceutical impurity analysis. ijnrd.org They offer the powerful combination of high-resolution separation with highly sensitive and specific detection, enabling the comprehensive analysis of complex mixtures. ijnrd.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Trace Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are the premier techniques for the trace analysis of impurities like (2R)-Aliskiren. veeprho.com These methods combine the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. ijnrd.org

In a typical LC-MS/MS workflow for aliskiren impurity analysis, the sample is first injected into a liquid chromatograph. A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is commonly used to separate the (2R)-Aliskiren impurity from the aliskiren API and other related substances. nih.govoup.com The separated components then enter the mass spectrometer.

The mass spectrometer is typically operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. nih.gov This involves selecting the specific precursor ion of the (2R)-Aliskiren impurity and one or more of its characteristic product ions. This highly selective detection method minimizes interferences from the sample matrix, allowing for the accurate quantification of the impurity even at very low concentrations. shimadzu.com

Several validated LC-MS/MS methods have been developed for the determination of aliskiren in various biological matrices, demonstrating the technique's robustness and sensitivity. nih.govnih.govnih.gov For example, a method for determining aliskiren in human plasma was validated over a concentration range of 0.10–1013 ng/mL. nih.gov Another method for aliskiren in saliva had a calibration range of 0.586-1200 ng/ml. nih.gov These methods can be adapted for the specific quantification of the (2R)-Aliskiren impurity in bulk drug substances and pharmaceutical formulations.

A summary of LC-MS/MS parameters from a published method for aliskiren analysis is provided below:

| Parameter | Value |

| Chromatographic Column | Xselect™ C18 CSH |

| Mobile Phase | Gradient of acidified methanol and acidified water |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition for Aliskiren | 552.2 m/z → 436.2 m/z |

This data is from a method for aliskiren and would be adapted for the specific analysis of (2R)-Aliskiren. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Characterization

While liquid chromatography is the primary separation technique for non-volatile impurities like (2R)-Aliskiren, gas chromatography-mass spectrometry (GC-MS) plays a crucial role in the characterization of volatile and semi-volatile impurities that may be present in the drug substance or formulation. veeprho.com These can include residual solvents from the manufacturing process or volatile degradation products. veeprho.com

In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. researchgate.net The high separation efficiency of capillary GC columns combined with the sensitive and specific detection of the mass spectrometer makes GC-MS an ideal technique for identifying and quantifying trace levels of volatile organic compounds.

While not directly used for the analysis of the non-volatile (2R)-Aliskiren impurity itself, GC-MS is an essential part of a comprehensive impurity profiling strategy for any pharmaceutical product, including those containing aliskiren.

Method Validation Frameworks for Analytical Impurity Assays

The validation of analytical methods used for impurity testing is a critical regulatory requirement to ensure that the methods are reliable, accurate, and fit for their intended purpose. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines on the validation of analytical procedures, specifically in guideline Q2(R1) and the more recent Q2(R2). ich.org

For an impurity assay, the validation process typically involves evaluating the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components. ich.org For (2R)-Aliskiren, this means demonstrating that the analytical signal is solely from this specific impurity and not from aliskiren or other related substances. This can be achieved by spiking the drug substance with known levels of the impurity and demonstrating its separation. ich.org

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by analyzing a sample with a known concentration of the impurity (spiked sample) and comparing the measured value to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. derpharmachemica.com Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scilit.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. scilit.com The LOQ is a critical parameter for quantitative impurity assays.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. derpharmachemica.com

The following table summarizes the key validation parameters for an impurity assay according to ICH guidelines:

| Validation Parameter | Purpose |

| Specificity | To ensure the method is selective for the impurity of interest. |

| Linearity & Range | To establish the concentration range over which the method is accurate and precise. |

| Accuracy | To determine the closeness of the measured value to the true value. |

| Precision | To assess the variability of the analytical method. |

| LOD & LOQ | To determine the lowest concentration of the impurity that can be reliably detected and quantified. |

| Robustness | To evaluate the method's reliability under varied conditions. |

Control and Mitigation Strategies for 2r Aliskiren in Pharmaceutical Manufacturing

Synthetic Route Optimization for Enantiomeric Purity Control

The foundation for controlling the (2R)-Aliskiren impurity lies in the design and execution of the synthetic route. A highly stereocontrolled synthesis is the first and most critical line of defense against the formation of this unwanted isomer.

Catalyst Selection and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are pivotal in directing the stereochemical outcome of key synthetic steps. Research has highlighted several successful approaches to achieve high enantiomeric purity in Aliskiren (B1664508) synthesis.

One notable strategy involves the use of N,P-ligated iridium catalysts in the asymmetric hydrogenation of allylic alcohol fragments. Through careful screening of various catalysts, high enantioselectivity has been achieved, yielding the desired saturated alcohol precursors with enantiomeric excesses (ee) of up to 97%. nih.gov This demonstrates the power of catalyst selection in dictating the stereochemistry at critical chiral centers.

Another effective method utilizes chiral auxiliaries , such as the Evans chiral auxiliary, in asymmetric allylation reactions. This approach has been shown to produce key chiral intermediates with excellent enantiomeric purity, exceeding 97% ee. raps.org The auxiliary temporarily attaches to the molecule, directs the stereoselective addition of a substituent, and is then removed, leaving behind the desired enantiomer.

Furthermore, the optimization of reaction conditions, including temperature, pressure, solvent, and the presence of additives, plays a crucial role. For instance, in carbodiimide-mediated peptide couplings, the simultaneous use of 1-hydroxybenzotriazole (B26582) and Cu(II) ions has been shown to suppress epimerization to less than 0.1%. nih.gov While not directly from Aliskiren synthesis, this principle of using additives to control stereochemistry is broadly applicable. Careful control of these parameters is essential to prevent epimerization, a process where a chiral center inverts its configuration, which can be a source of the (2R)-Aliskiren impurity. researchgate.net

Here is a table summarizing key catalytic strategies for enantiomeric purity in Aliskiren synthesis:

| Catalytic Strategy | Key Reagents/Catalysts | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | N,P-ligated Iridium Catalysts | Up to 97% | nih.gov |

| Asymmetric Allylation | Evans Chiral Auxiliary | > 97% | raps.org |

| Epimerization Suppression | 1-hydroxybenzotriazole and Cu(II) ions | D-epimer < 0.1% | nih.gov |

Raw Material and Intermediate Quality Control

The stereochemical integrity of the final Aliskiren product is intrinsically linked to the quality of the starting materials and intermediates. A robust quality control strategy for these materials is therefore non-negotiable.

The first step in this process is a thorough risk assessment to identify which raw materials and intermediates have chiral centers and are therefore at risk of contributing to the formation of the (2R)-Aliskiren impurity. raps.org The chemical properties of these materials must be well understood to anticipate potential side reactions that could lead to racemization or epimerization.

Critical Quality Attributes (CQAs) for starting materials and intermediates must be clearly defined and rigorously monitored. For chiral materials, the most critical attribute is their enantiomeric purity. Specifications for the acceptable levels of the undesired enantiomer in these materials must be established and verified through validated analytical methods. The principle of "garbage in, garbage out" is highly relevant; starting with enantiomerically pure materials is fundamental to achieving a pure final product.

The control of raw materials extends beyond just the starting materials for the main synthesis. It also includes reagents, solvents, and catalysts, as their quality can influence the stereochemical outcome of reactions. mdpi.com For example, the presence of basic or acidic impurities in solvents could potentially catalyze epimerization at sensitive chiral centers.

In-Process Control (IPC) Strategies for Impurity Monitoring During Production

In-process controls (IPCs) are crucial for monitoring the manufacturing process in real-time or near-real-time, allowing for timely interventions to prevent the propagation of impurities. For the control of (2R)-Aliskiren, IPCs focus on monitoring the enantiomeric purity at critical steps of the synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose. The development of robust, stability-indicating HPLC methods is essential for separating and quantifying the (2R)-Aliskiren impurity from the desired (2S)-Aliskiren enantiomer and other potential impurities. researchgate.net

The implementation of Process Analytical Technology (PAT) offers a more advanced approach to IPC. PAT utilizes online or at-line analytical tools to provide real-time data on critical process parameters and quality attributes. nih.govmdpi.com Spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy can be integrated into the process stream to monitor reaction progress and potentially the formation of stereoisomers. nih.govnih.gov This allows for continuous process verification and can help identify deviations from the desired state before they lead to out-of-specification products.

The following table outlines key IPC strategies for monitoring (2R)-Aliskiren:

| IPC Strategy | Analytical Technique | Purpose |

|---|---|---|

| Chiral HPLC Analysis | High-Performance Liquid Chromatography | To separate and quantify the (2R)-Aliskiren impurity from the (2S)-enantiomer at critical synthetic steps. |

| Process Analytical Technology (PAT) | NIR, Raman Spectroscopy | For real-time monitoring of reaction progress and potentially the formation of stereoisomers, enabling proactive process control. |

Formulation Development Approaches to Minimize Impurity Generation

While the bulk of impurity control occurs during the synthesis of the API, the formulation development stage also plays a role in preventing the generation of the (2R)-Aliskiren impurity. The stability of the chiral centers in Aliskiren can be influenced by the excipients used in the final dosage form and the manufacturing process of the drug product.

The primary concern during formulation is the potential for epimerization , which can be catalyzed by factors such as pH, temperature, and the presence of certain chemical species. nih.gov Aliskiren contains amine and hydroxyl functional groups, which can be susceptible to changes in their stereochemical configuration under certain conditions.

A thorough understanding of the interaction between Aliskiren and the chosen excipients is crucial. nih.gov For instance, the use of basic or acidic excipients could potentially create a microenvironment within the formulation that promotes epimerization. Therefore, the selection of excipients must be guided by compatibility studies that specifically assess the stereochemical stability of Aliskiren.

The manufacturing process for the final dosage form, such as wet granulation or drying, should also be carefully controlled. researchgate.net Elevated temperatures or the presence of moisture during these processes could provide the energy and medium for epimerization to occur. Therefore, process parameters must be optimized to be as gentle as possible while still achieving the desired product characteristics.

Quality by Design (QbD) Principles in Impurity Risk Management and Control Strategies

The principles of Quality by Design (QbD) provide a systematic and science-based framework for managing the risk of impurities like (2R)-Aliskiren. researchgate.netnih.govtaylorfrancis.com QbD moves away from a reactive, testing-based approach to quality and towards a proactive, predictive approach where quality is built into the product and process from the outset.

The application of QbD to control the (2R)-Aliskiren impurity involves several key steps:

Defining the Analytical Target Profile (ATP): This involves establishing the desired quality attributes for the final drug substance, including a stringent limit for the (2R)-Aliskiren impurity. mdpi.com

Identifying Critical Quality Attributes (CQAs): The enantiomeric purity of Aliskiren is a CQA.

Risk Assessment: A systematic risk assessment is conducted to identify and evaluate the factors that could potentially lead to the formation of the (2R)-Aliskiren impurity. raps.org This includes assessing the synthetic route, the quality of raw materials and intermediates, and the formulation and manufacturing processes. Tools like Failure Mode and Effects Analysis (FMEA) can be used to prioritize risks.

Developing a Control Strategy: Based on the risk assessment, a comprehensive control strategy is developed. This strategy encompasses the controls on raw materials and intermediates, the optimized synthetic process parameters, the in-process controls, and the specifications for the final drug substance.

Defining the Design Space: The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.net By operating within the established design space, the manufacturer can be confident that the level of (2R)-Aliskiren will remain below the specified limit.

The following table illustrates a simplified risk assessment for the formation of (2R)-Aliskiren:

| Potential Risk Factor | Potential Cause | Risk Mitigation Strategy |

|---|---|---|

| Formation of (2R)-isomer during synthesis | Sub-optimal catalyst or reaction conditions | Use of highly enantioselective catalysts; Optimization of reaction parameters (temperature, solvent, etc.) |

| Presence of (2R)-isomer in starting materials | Inadequate quality control of raw materials | Strict specifications for enantiomeric purity of chiral starting materials; Vendor qualification. |

| Epimerization during synthesis or formulation | Presence of acidic or basic conditions; High temperatures | Careful control of pH and temperature throughout the process; Selection of compatible excipients. |

By implementing these comprehensive control and mitigation strategies, grounded in a deep scientific understanding of the product and process, pharmaceutical manufacturers can effectively manage the risk of the (2R)-Aliskiren impurity and consistently produce a high-quality, safe, and effective medication.

Research Perspectives and Future Directions in 2r Aliskiren Impurity Science

Innovative Methodologies for Impurity Profiling and Quantification

The accurate detection and quantification of the (2R)-Aliskiren impurity at trace levels within the bulk drug substance present a significant analytical challenge. Future research is increasingly focused on developing highly sensitive and selective analytical methods capable of resolving complex stereoisomeric mixtures.

Advanced separation techniques are at the forefront of this endeavor. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for chiral separations mdpi.com. Polysaccharide-based CSPs, in particular, have demonstrated versatility in resolving enantiomers and diastereomers and can be applied in various modes, such as reversed-phase, to achieve optimal separation mdpi.com.

Capillary Electrophoresis (CE) has emerged as a powerful alternative, offering high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents, aligning with green chemistry principles mdpi.comnih.govresearchgate.net. The development of CE methods is increasingly guided by Analytical Quality by Design (AQbD) principles. This approach involves defining an Analytical Target Profile (ATP), such as quantifying the (2R)-Aliskiren impurity at a specific low level (e.g., 0.15%), and systematically optimizing parameters like the background electrolyte, chiral selector concentration, and temperature to ensure the method is robust and reliable nih.govresearchgate.net.

Hyphenated techniques, especially Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS), are indispensable for both quantification and structural elucidation of impurities ijpsonline.comresearchgate.net. These methods provide the sensitivity to detect impurities at very low concentrations and the specificity to confirm their identity, which is crucial for regulatory submissions ijpsonline.com.

Table 1: Comparison of Innovative Analytical Methodologies for Chiral Impurity Profiling

| Methodology | Principle | Advantages | Applications for (2R)-Aliskiren |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) mdpi.com. | High resolution, robustness, wide applicability mdpi.com. | Routine quality control, quantification of (2R)-Aliskiren in bulk drug and formulations. |

| Capillary Electrophoresis (CE) | Separation based on differential mobility in an electric field in the presence of a chiral selector nih.gov. | High efficiency, fast analysis, low sample/reagent use, amenable to AQbD nih.govresearchgate.net. | Orthogonal method development, enantiomeric purity testing. |

| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry ijpsonline.com. | Excellent sensitivity, structural elucidation of unknown impurities, quantification at trace levels ijpsonline.com. | Identification and quantification of (2R)-Aliskiren, characterization of other degradation products. |

Mechanistic Understanding of Impurity Formation Kinetics and Thermodynamics

The formation of the (2R)-Aliskiren diastereomer from the all-(S) configured API is a process of epimerization. This stereochemical inversion at one of the four chiral centers is a critical degradation pathway that must be understood to be controlled. Future research will focus on elucidating the precise mechanisms, kinetics, and thermodynamics governing this transformation.

The epimerization likely proceeds through the formation of a transient, planar, achiral intermediate, such as an enolate, at one of the chiral carbon atoms. This can be facilitated by various stress conditions, including exposure to acidic or basic environments or elevated temperatures canada.ca. Once the planar intermediate is formed, re-protonation can occur from either face, leading to the original (S) configuration or the inverted (R) configuration, resulting in the formation of the (2R)-Aliskiren diastereomer.

Kinetic studies are essential to determine the rate of formation of (2R)-Aliskiren under various conditions (pH, temperature, solvent, light). These studies often reveal the reaction order and rate constants, allowing for the prediction of impurity levels over the shelf-life of the drug product researchgate.net. Thermodynamic studies, on the other hand, help in understanding the relative stability of the (2R)-Aliskiren diastereomer compared to the API. The equilibrium ratio of the two diastereomers is governed by the difference in their Gibbs free energy. While often one diastereomer is thermodynamically more stable, the energy barrier to interconversion determines whether this equilibrium is reached under normal storage conditions.

Table 2: Factors Influencing the Formation of (2R)-Aliskiren Impurity

| Factor | Potential Mechanism | Research Focus |

|---|---|---|

| pH | Acid or base catalysis of enolization at a chiral center, leading to epimerization canada.ca. | Mapping formation rate across a wide pH range to identify conditions of maximum stability. |

| Temperature | Provides the activation energy needed to overcome the barrier for stereochemical inversion researchgate.net. | Kinetic studies at various temperatures to determine activation energy and predict degradation at storage temperatures. |

| Solvent/Excipients | Specific solvent polarity or excipient reactivity can facilitate the formation of the planar intermediate. | Compatibility studies to screen for excipients that may promote epimerization. |

| Process Conditions | Conditions during synthesis or formulation (e.g., prolonged heating) can drive impurity formation. | Identifying and controlling critical process parameters that influence the rate of epimerization. |

Computational Approaches in Impurity Prediction and Control

In silico or computational chemistry offers powerful tools for predicting and controlling the formation of impurities like (2R)-Aliskiren, often reducing the need for extensive experimental work.

Molecular modeling is a key computational approach. By calculating the lattice energies and conformational energies, it is possible to predict the relative thermodynamic stabilities of different diastereomers ucl.ac.uk. This can help identify which stereoisomers are most likely to form as impurities under conditions that allow for equilibrium to be reached. For (2R)-Aliskiren, this means comparing its calculated stability against the all-(S) API.

Computational models can also predict aqueous solubility and other physicochemical properties, which are crucial for understanding the behavior of an impurity during manufacture and formulation nih.govnih.gov. Furthermore, predictive models are being developed to assess the potential reactivity of drug molecules and predict degradation pathways. By identifying the most labile sites in the Aliskiren (B1664508) molecule under various conditions, these tools can forecast the likelihood of epimerization at specific chiral centers.

In the context of impurity control, computational studies can aid in the design of crystallization processes. By modeling the interactions between the API, the impurity ((2R)-Aliskiren), and the solvent system, it is possible to optimize conditions to minimize the incorporation of the undesired diastereomer into the final crystal lattice ucl.ac.uk.

Table 3: Application of Computational Approaches in Chiral Impurity Control

| Computational Tool | Application | Relevance to (2R)-Aliskiren |

|---|---|---|

| Molecular Mechanics/Quantum Mechanics | Calculation of conformational and lattice energies to determine relative stabilities of stereoisomers ucl.ac.uk. | Predicting the thermodynamic favorability of (2R)-Aliskiren formation relative to the API. |

| Quantitative Structure-Property Relationship (QSPR) | Predicting physicochemical properties like solubility from molecular structure nih.gov. | Estimating the solubility of (2R)-Aliskiren to guide purification and formulation design. |

| Degradation Pathway Prediction | In silico systems that predict sites of molecular liability and potential degradation products. | Identifying the specific chiral center most susceptible to epimerization under process stress. |

| Crystallization Modeling | Simulating crystal growth and molecular interactions at the crystal-solvent interface. | Designing crystallization processes that selectively exclude the (2R)-Aliskiren impurity. |

Regulatory Science Advancements in Chiral Impurity Control

The regulatory landscape for chiral drugs has evolved significantly, recognizing that different stereoisomers can have distinct pharmacological and toxicological profiles nih.govpsu.edu. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear expectations for the control of stereoisomeric impurities nih.govresearchgate.net.

The International Council for Harmonisation (ICH) provides globally recognized guidelines. Specifically, ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products establish thresholds for reporting, identifying, and qualifying impurities europa.eueuropa.eufda.gov. For an impurity like (2R)-Aliskiren, which is a diastereomer of the API, it must be treated as a regular organic impurity. Its acceptance criterion (the maximum allowable level in the drug substance) must be justified. If the level exceeds the identification threshold, its structure must be confirmed. If it exceeds the qualification threshold, its safety must be established through appropriate toxicological studies fda.gov.

A significant advancement in regulatory science is the emphasis on a more scientific, risk-based approach to analytical method development and validation, encapsulated in the principles of Analytical Quality by Design (AQbD) and the forthcoming ICH Q14 guideline nih.govresearchgate.net. This ensures that the analytical procedures used to control chiral impurities like (2R)-Aliskiren are well-understood and robust throughout the lifecycle of the product. Regulators expect that the stereochemical purity of a drug is not only established but consistently maintained, with validated analytical methods and appropriate specifications in place canada.cafda.gov.

Table 4: ICH Impurity Thresholds for Drug Substances (Applicable to (2R)-Aliskiren)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: Adapted from ICH Harmonised Guideline Q3A(R2) ich.org

Emerging Technologies in Pharmaceutical Impurity Research and Characterization

The field of pharmaceutical analysis is continually advancing, with emerging technologies offering new capabilities for the research and characterization of complex impurities like (2R)-Aliskiren.

Microfluidics, or "Lab-on-a-Chip" technology, promises to revolutionize chiral separations by integrating analytical processes onto a miniaturized chip mdpi.com. These systems offer precise fluid control, high throughput, and significantly reduced analysis times and reagent consumption, making them a valuable tool for future enantiomeric analysis mdpi.com.

Process Analytical Technology (PAT) is another area of intense development. Spectroscopic techniques like Raman and Near-Infrared (NIR) spectroscopy are being explored for real-time, in-line monitoring of manufacturing processes. Raman spectroscopy, for instance, is a promising label-free tool that could potentially be used to monitor and control impurity levels, including diastereomers, during crystallization or other process steps researchgate.net.

For definitive structural elucidation, advanced spectroscopic techniques are crucial. Vibrational Circular Dichroism (VCD) is an emerging chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one calculated computationally, the absolute configuration of a chiral center can be unambiguously determined, which is invaluable for characterizing a stereoisomeric impurity like (2R)-Aliskiren acs.org.

Table 5: Emerging Technologies in Chiral Impurity Characterization

| Technology | Description | Potential Impact on (2R)-Aliskiren Research |

|---|---|---|

| Microfluidics | Miniaturized analytical systems for high-throughput separation and analysis mdpi.com. | Rapid screening of conditions affecting epimerization; faster quality control testing. |

| Raman Spectroscopy | A non-invasive vibrational spectroscopy technique sensitive to molecular structure researchgate.net. | In-line monitoring of (2R)-Aliskiren levels during the manufacturing process to ensure real-time control. |

| Vibrational Circular Dichroism (VCD) | A spectroscopic method for determining the absolute configuration of chiral molecules acs.org. | Unambiguous confirmation of the stereochemistry of the (2R)-Aliskiren impurity. |

| Advanced Hyphenation (e.g., CE-MS) | Coupling the high-efficiency separation of CE with the identification power of MS. | Enhanced sensitivity and specificity for analyzing (2R)-Aliskiren in complex biological matrices or finished products. |

Q & A

Q. How can researchers optimize dose-response studies for aliskiren in combination therapies?

- Design :

Conduct factorial design trials to test aliskiren with ARBs/ACE inhibitors at varying doses.

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify synergistic thresholds, particularly for renal outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.